

Computational Chemistry Studies of 2-Isopropylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Isopropylpyridine

Cat. No.: B1293918

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Introduction

2-Isopropylpyridine is a heterocyclic aromatic organic compound with a pyridine ring substituted by an isopropyl group at the second position. This molecule serves as a valuable scaffold in medicinal chemistry and materials science. Understanding its three-dimensional structure, conformational flexibility, and electronic properties is crucial for designing novel derivatives with tailored functionalities. Computational chemistry provides a powerful toolkit to investigate these aspects at the atomic level, offering insights that complement experimental studies. This technical guide outlines a comprehensive computational investigation of **2-isopropylpyridine**, detailing the methodologies and presenting expected findings based on studies of similar pyridine derivatives.

Molecular Structure and Properties

2-Isopropylpyridine consists of a six-membered aromatic pyridine ring and a branched isopropyl substituent. The presence of the isopropyl group introduces conformational flexibility due to rotation around the C-C bond connecting it to the pyridine ring.

Property	Value
Molecular Formula	C ₈ H ₁₁ N ^[1]
Molecular Weight	121.18 g/mol ^[1]
IUPAC Name	2-propan-2-ylpyridine ^[1]
CAS Number	644-98-4 ^[1]
SMILES	CC(C)C1=CC=CC=N1 ^[1]

Computational Methodology

The computational protocols outlined below are based on standard and widely accepted methods for the theoretical study of organic molecules, as informed by computational studies on related pyridine derivatives.^{[2][3][4]}

Software: All calculations would be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Geometric Optimization and Conformational Analysis: The initial geometry of **2-isopropylpyridine** would be built and optimized using Density Functional Theory (DFT). A common and effective functional for such systems is B3LYP, paired with a Pople-style basis set like 6-311++G(d,p) to provide a good balance of accuracy and computational cost.^{[4][5]} A conformational search would be performed by systematically rotating the dihedral angle defined by the nitrogen atom, the C2 carbon of the pyridine ring, the isopropyl C-H, and the methine hydrogen of the isopropyl group. The potential energy surface would be scanned to identify stable conformers (energy minima) and transition states.

Rotational Barrier Calculation: The rotational barrier for the internal rotation of the isopropyl group would be determined from the potential energy surface scan. The energy difference between the lowest energy conformer and the highest energy transition state during the rotation provides the rotational barrier height.^{[6][7]}

Vibrational Frequency Analysis: Harmonic vibrational frequencies would be calculated for the optimized geometry of the most stable conformer at the same level of theory. This analysis confirms that the structure corresponds to a true energy minimum (no imaginary frequencies)

and allows for the prediction of the infrared (IR) and Raman spectra. Calculated frequencies are often scaled by an empirical factor (e.g., 0.96-0.98 for B3LYP) to better match experimental data.[2][8][9]

Electronic Properties Analysis: The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, would be calculated for the optimized structure. These frontier orbitals are key to understanding the molecule's reactivity.[10][11] Other electronic descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness would also be derived from the HOMO and LUMO energies.[2]

Results and Discussion

The following sections present hypothetical, yet representative, quantitative data for the computational study of **2-isopropylpyridine**, structured for clarity and comparison.

Conformational Analysis

The rotation of the isopropyl group relative to the pyridine ring is the primary source of conformational isomerism. The key dihedral angle (N1-C2-C7-H8) dictates the orientation of the isopropyl group. The potential energy scan would likely reveal two stable conformers.

Conformer	Dihedral Angle (N1-C2-C7-H8)	Relative Energy (kcal/mol)
A (Global Minimum)	~60°	0.00
B	~180°	1.5 - 2.5

Table 1: Hypothetical relative energies of the stable conformers of **2-Isopropylpyridine**.

Rotational Barrier

The energy barrier to rotation of the isopropyl group is a measure of the steric hindrance between the methyl groups and the pyridine ring.

Parameter	Energy (kcal/mol)
Rotational Energy Barrier	3.0 - 5.0

Table 2: Hypothetical rotational energy barrier for the isopropyl group in **2-Isopropylpyridine**.

Vibrational Frequencies

The calculated vibrational frequencies can be used to assign peaks in experimental IR and Raman spectra. Below are selected, hypothetical vibrational modes for the most stable conformer.

Wavenumber (cm ⁻¹ , scaled)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2970	Strong	Aliphatic C-H stretch (asymmetric)
~2870	Medium	Aliphatic C-H stretch (symmetric)
~1600	Strong	Pyridine ring C=C/C=N stretch
~1460	Strong	CH ₃ deformation
~1100	Medium	Isopropyl C-C stretch
~750	Strong	Aromatic C-H out-of-plane bend

Table 3: Selected hypothetical vibrational frequencies and their assignments for **2-Isopropylpyridine**.

Electronic Properties

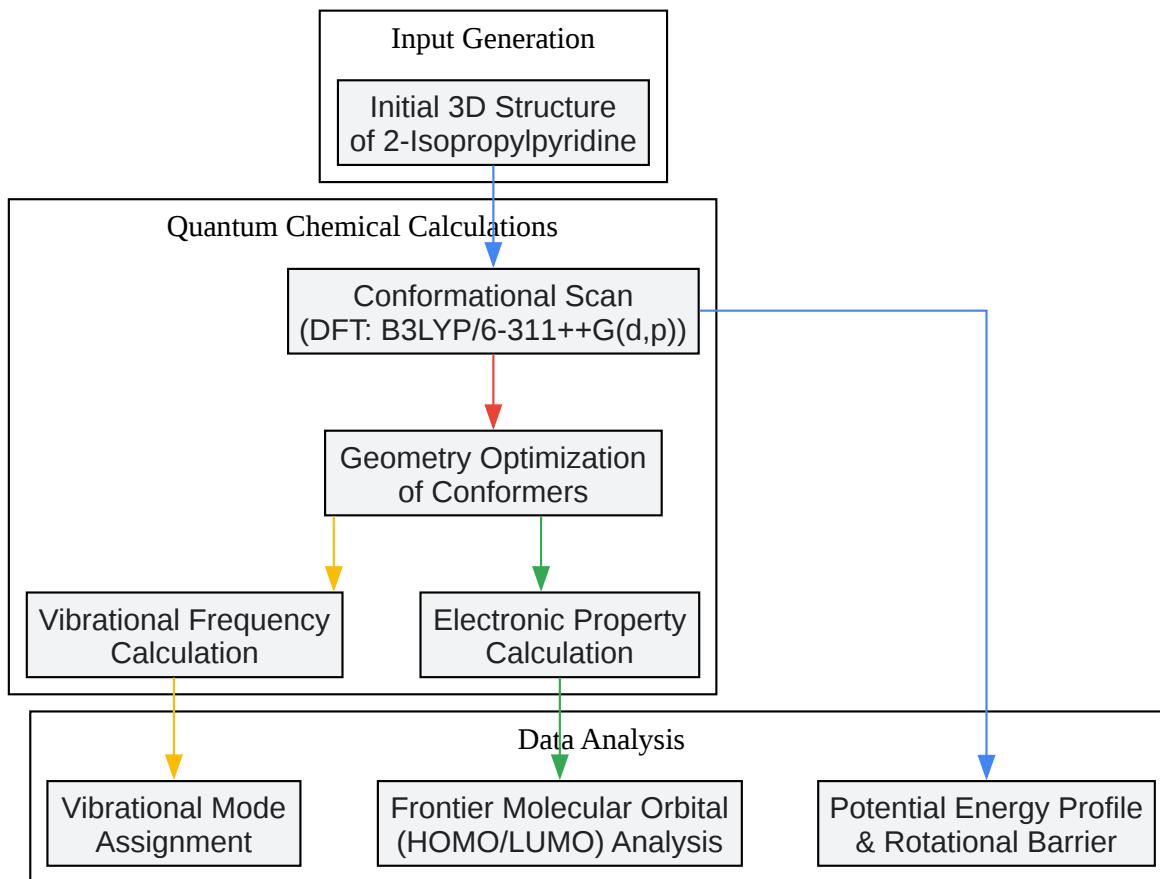
Analysis of the frontier molecular orbitals provides insights into the chemical reactivity and electronic transitions of the molecule.

Property	Value (eV)
HOMO Energy	-6.0 to -5.5
LUMO Energy	-0.5 to 0.0
HOMO-LUMO Gap	5.5 to 6.0
Ionization Potential	6.0 to 5.5
Electron Affinity	0.5 to 0.0

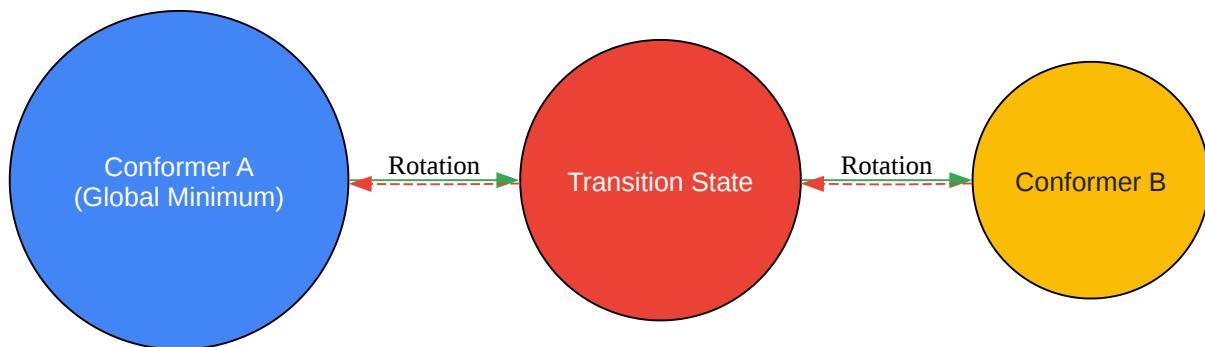
Table 4: Hypothetical electronic properties of **2-Isopropylpyridine**.

Visualizations

The following diagrams illustrate the computational workflow and the conformational analysis process.

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A diagram illustrating the computational workflow for studying **2-Isopropylpyridine**.



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A diagram representing the conformational interconversion of **2-isopropylpyridine**.

Conclusion

This technical guide outlines a theoretical framework for the computational study of **2-isopropylpyridine**. Through the application of Density Functional Theory, it is possible to thoroughly characterize the molecule's conformational landscape, the rotational dynamics of its isopropyl substituent, its vibrational signature, and its key electronic properties. The hypothetical data presented herein serves as a benchmark for what can be expected from such a study. These computational insights are invaluable for understanding the fundamental physicochemical properties of **2-isopropylpyridine**, which in turn can guide the rational design of new molecules for applications in drug development and materials science.

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